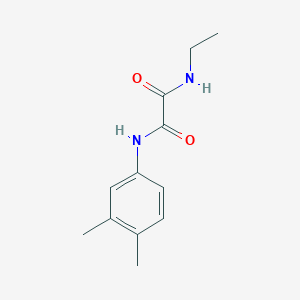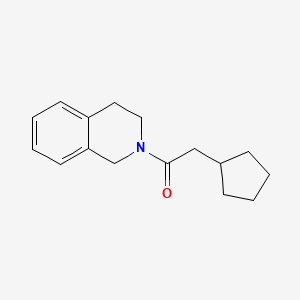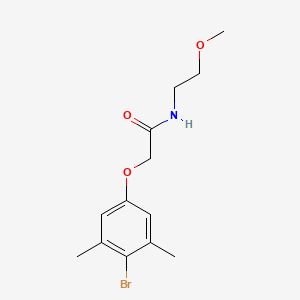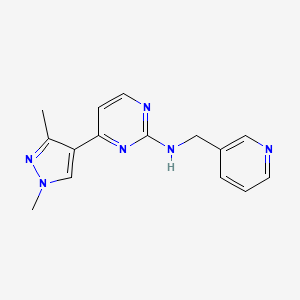![molecular formula C18H13BrN2OS B4998780 2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as BNTX, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential application in scientific research due to its unique properties.
Mecanismo De Acción
2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide selectively binds to the DOR and inhibits its function. This results in the modulation of pain, mood, and addiction. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the G protein-coupled receptor signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to modulate pain perception, improve mood, and reduce addiction-like behavior in animal models. These effects are believed to be mediated through the inhibition of DOR function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is highly selective for the DOR and does not bind to other opioid receptors. This allows for the specific study of the DOR function without interference from other receptors. Additionally, this compound is stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make interpretation of results challenging.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide. One potential application is the development of new pain medications that selectively target the DOR. Additionally, this compound could be used to study the role of the DOR in various neurological and psychiatric disorders such as depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential application in scientific research. It selectively blocks the function of the DOR and has been used as a tool to study the role of this receptor in various physiological and pathological conditions. While there are advantages and limitations to the use of this compound in lab experiments, it has several potential future directions for the development of new therapies and the study of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide involves the reaction of 2-bromo-1-naphthylamine with thiocarbonyldiimidazole followed by the reaction with 4-aminobenzamide. This reaction results in the formation of this compound. The purity of the compound can be confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the function of the delta opioid receptor (DOR) in the central nervous system. This receptor is involved in the modulation of pain, mood, and addiction. Therefore, this compound has been used as a tool to study the role of DOR in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c19-16-8-4-3-7-15(16)17(22)21-18(23)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLRCXJNRGEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998699.png)


![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B4998718.png)
![2-{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetamide](/img/structure/B4998723.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)

![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)


